
(R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid
Overview
Description
“®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid” is a pharmacophoric motif decorated with supramolecular functionalities . It has been designed for potential interaction with biological targets . The main insights of this work include the correlation of supra functionalities of this compound with its binding ability to proteins leading to the modulation of their structure and bioactivity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new dipeptides, structural analogues of known immunomodulating agents, were prepared by stereospecific condensation between 2-substituted thiazolidine-4-carboxylate esters with N-substituted L-proline or L-thiaproline .Molecular Structure Analysis
The structure of these compounds has been elucidated by a combination of NMR methods and X-ray analysis .Chemical Reactions Analysis
The compound has shown considerable interaction with proteins such as bovine serum albumin (BSA) and bovine liver catalase (BLC) . It efficiently triggers favorable structural changes in BLC, thereby enhancing its enzyme activity in a dose-dependent manner .Scientific Research Applications
Neuroprotection
Thiazolidine derivatives have been studied for their neuroprotective effects. They are known to play a significant role in protecting nerve cells from damage caused by inflammatory markers and reactive oxygen species (ROS), which can lead to memory impairment. This is particularly relevant in the context of alcohol-induced neurodegeneration .
Modulation of Protein Structure
Supramolecular functionalities of thiazolidine derivatives like TZT have shown potential in interacting with biological targets, particularly proteins. This interaction can lead to modulation of protein structure and bioactivity, offering promising perspectives in cellular protection from oxidative stress .
Pharmacological Evaluation
New thiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated pharmacologically against conditions such as ethanol-induced neurodegeneration and memory impairment. This involves both in silico and experimental approaches to assess their therapeutic potential .
Supramolecular Aggregation Behaviour
Research has been conducted on the supramolecular aggregation behavior of chiral Thiazolidine-4-carboxylic acid derivatives. The studies focus on how hydrogen bonding functionalities, solvent molecules, and crystal lattice influence the formation of molecular assemblies .
Green Synthesis and Pharmacological Activity
Thiazolidines and their derivatives have been reviewed for their synthesis approaches, pharmacological activity, and the benefits of green synthesis methods. These methods emphasize atom economy, cleaner reaction profiles, and catalyst recovery, which are crucial for sustainable scientific practices .
Mechanism of Action
Target of Action
The primary targets of ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid are proteins such as bovine serum albumin (BSA) and bovine liver catalase (BLC) . These proteins play crucial roles in various biological processes, including oxidative stress response and enzymatic reactions .
Mode of Action
The compound interacts with its protein targets, leading to the modulation of their structure and bioactivity . It binds to BSA and BLC with considerable affinity, as indicated by the binding constants . This interaction triggers favorable structural changes in BLC, thereby enhancing its enzyme activity in a dose-dependent manner .
Biochemical Pathways
The compound’s interaction with BLC enhances the enzyme’s activity, which plays a key role in the biochemical pathway of oxidative stress response . Both in silico and experimental results suggest that an increased substrate availability could be the reason for enhanced BLC activity .
Result of Action
The compound’s action results in the attenuation of oxidative stress . Treatment with the compound was found to mitigate the inhibition of A549 cell proliferation in the presence of high concentrations of vitamin C . This finding was confirmed at a molecular level by PARP cleavage status, demonstrating that the compound inhibits apoptotic cell death induced by oxidative stress .
Future Directions
The compound shows potential in the field of cellular protection from oxidative stress . Its ability to modulate protein structure and bioactivity opens up new avenues for research in this area . Further studies could investigate its potential applications in other biological systems and its long-term effects.
properties
IUPAC Name |
(4R)-3-[(2R)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTKICFRNVKFRG-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CSCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1C(=O)N2CSC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



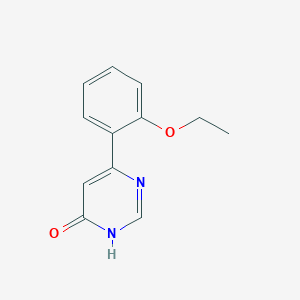
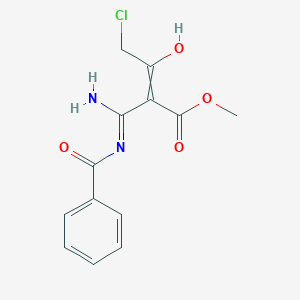
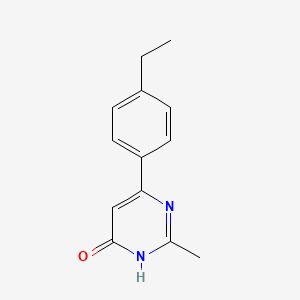



![3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1493725.png)

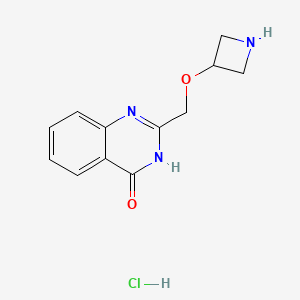

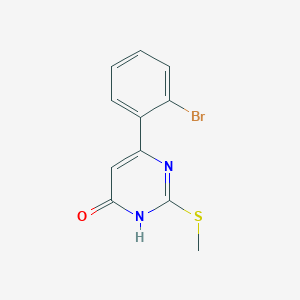

![4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile](/img/structure/B1493734.png)
